molecular formula C26H28N4O2 B2874370 8-{3-[(4-butylphenyl)amino]-2-hydroxypropyl}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile CAS No. 862487-57-8

8-{3-[(4-butylphenyl)amino]-2-hydroxypropyl}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile

Cat. No.: B2874370
CAS No.: 862487-57-8
M. Wt: 428.536
InChI Key: MJCWNBDQYDMLSI-UHFFFAOYSA-N
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Description

8-{3-[(4-butylphenyl)amino]-2-hydroxypropyl}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes a butylphenylamino group, a hydroxypropyl group, and a carbonitrile group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{3-[(4-butylphenyl)amino]-2-hydroxypropyl}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents . The reaction conditions are determined by the nature of the substituents and the desired product. Common reagents used in the synthesis include carboxylic acids, borane-THF, and aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-{3-[(4-butylphenyl)amino]-2-hydroxypropyl}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

8-{3-[(4-butylphenyl)amino]-2-hydroxypropyl}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-{3-[(4-butylphenyl)amino]-2-hydroxypropyl}-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-{3-[(4-butylphenyl)amino]-2-hydroxypropyl}-11-methyl-13-oxo-1,8-diazatricyclo[7400^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[3-(4-butylanilino)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-3-4-7-19-10-12-20(13-11-19)28-16-21(31)17-29-23-8-5-6-9-24(23)30-25(32)14-18(2)22(15-27)26(29)30/h5-6,8-14,21,28,31H,3-4,7,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCWNBDQYDMLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3N4C2=C(C(=CC4=O)C)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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